molecular formula C10H16Cl2FNO4S B13467186 rac-tert-butyl N-[(1R,2R)-2-[dichloro(fluorosulfonyl)methyl]cyclobutyl]carbamate

rac-tert-butyl N-[(1R,2R)-2-[dichloro(fluorosulfonyl)methyl]cyclobutyl]carbamate

Cat. No.: B13467186
M. Wt: 336.2 g/mol
InChI Key: HBFLXOYIPZUJGG-RNFRBKRXSA-N
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Description

rac-tert-butyl N-[(1R,2R)-2-[dichloro(fluorosulfonyl)methyl]cyclobutyl]carbamate: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a cyclobutyl ring substituted with dichloro and fluorosulfonyl groups, making it a subject of interest for researchers in chemistry and related disciplines.

Preparation Methods

The synthesis of rac-tert-butyl N-[(1R,2R)-2-[dichloro(fluorosulfonyl)methyl]cyclobutyl]carbamate involves multiple steps, starting with the preparation of the cyclobutyl ring and subsequent introduction of the dichloro and fluorosulfonyl groups. The reaction conditions typically require the use of specific reagents and catalysts to achieve the desired product with high purity and yield. Industrial production methods may involve scaling up these synthetic routes while ensuring safety and efficiency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Reduction: The removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

rac-tert-butyl N-[(1R,2R)-2-[dichloro(fluorosulfonyl)methyl]cyclobutyl]carbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(1R,2R)-2-[dichloro(fluorosulfonyl)methyl]cyclobutyl]carbamate involves its interaction with specific molecular targets and pathways. The dichloro and fluorosulfonyl groups play a crucial role in its reactivity and binding affinity to these targets, leading to various biochemical effects.

Comparison with Similar Compounds

When compared to similar compounds, rac-tert-butyl N-[(1R,2R)-2-[dichloro(fluorosulfonyl)methyl]cyclobutyl]carbamate stands out due to its unique combination of functional groups and cyclobutyl ring structure. Similar compounds include:

  • tert-butyl N-[(1R,2R)-2-[fluorosulfonyl]cyclobutyl]carbamate
  • tert-butyl N-[(1R,2R)-2-[dichloromethyl]cyclobutyl]carbamate

These compounds share some structural similarities but differ in their specific functional groups and resulting chemical properties.

Properties

Molecular Formula

C10H16Cl2FNO4S

Molecular Weight

336.2 g/mol

IUPAC Name

tert-butyl N-[(1R,2R)-2-[dichloro(fluorosulfonyl)methyl]cyclobutyl]carbamate

InChI

InChI=1S/C10H16Cl2FNO4S/c1-9(2,3)18-8(15)14-7-5-4-6(7)10(11,12)19(13,16)17/h6-7H,4-5H2,1-3H3,(H,14,15)/t6-,7-/m1/s1

InChI Key

HBFLXOYIPZUJGG-RNFRBKRXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H]1C(S(=O)(=O)F)(Cl)Cl

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1C(S(=O)(=O)F)(Cl)Cl

Origin of Product

United States

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